molecular formula C17H14N2O3S B5873757 N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide

Katalognummer: B5873757
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: XPHNOADKFMZYTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells, and its inhibition has shown promising results in the treatment of B cell malignancies.

Wirkmechanismus

BTK is a key component of the B cell receptor (BCR) signaling pathway, which is crucial for B cell development and activation. Upon activation of the BCR, BTK is recruited to the membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking BCR signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit growth of B cells in vitro and in vivo. It has also been shown to inhibit activation of downstream signaling pathways such as AKT, ERK, and NF-κB. In preclinical studies, this compound has demonstrated efficacy against various B cell malignancies, including CLL, MCL, and DLBCL.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. It also has good pharmacokinetic properties and can be administered orally. One limitation is that it may not be effective in patients with mutations in the BTK gene or downstream signaling pathways. Additionally, further studies are needed to determine the optimal dosing and duration of treatment.

Zukünftige Richtungen

For N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide include clinical trials to evaluate its safety and efficacy in B cell malignancies, as well as combination therapy with other targeted agents or immunotherapies. It may also have potential applications in other B cell-mediated diseases such as autoimmune disorders. Further studies are needed to elucidate the mechanism of action and identify biomarkers of response to this compound.

Synthesemethoden

N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide was synthesized by a multi-step process involving the coupling of 4-methyl-2-nitroaniline with 2-thienyl isocyanate, followed by reduction of the nitro group to an amine and subsequent coupling with 2-furoic acid chloride. The final product was obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B cells.

Eigenschaften

IUPAC Name

N-[4-methyl-2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11-6-7-12(18-16(20)14-4-2-8-22-14)13(10-11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHNOADKFMZYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.